1-[(4-{2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine
Description
1-(4-{2-[5-(FURAN-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE is a complex organic compound that features a unique combination of functional groups, including furan, methoxyphenyl, pyrazole, thiazole, benzenesulfonyl, and piperidine
Properties
Molecular Formula |
C28H28N4O4S2 |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C28H28N4O4S2/c1-35-22-11-7-20(8-12-22)24-18-26(27-6-5-17-36-27)32(30-24)28-29-25(19-37-28)21-9-13-23(14-10-21)38(33,34)31-15-3-2-4-16-31/h5-14,17,19,26H,2-4,15-16,18H2,1H3 |
InChI Key |
OCJYESYBHMOVCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C4=NC(=CS4)C5=CC=C(C=C5)S(=O)(=O)N6CCCCC6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-[5-(FURAN-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE typically involves multi-step reactions starting from readily available starting materials. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with a thiourea derivative.
Coupling Reactions: The furan and methoxyphenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling.
Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides.
Piperidine Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-[5-(FURAN-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE can undergo various types of chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized to form corresponding oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The sulfonyl group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of nitro groups results in the formation of amines.
Scientific Research Applications
1-(4-{2-[5-(FURAN-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Material Science: The unique combination of functional groups makes it suitable for the development of new materials with specific properties, such as conductivity and fluorescence.
Biological Studies: It can be used to study the interaction of small molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(4-{2-[5-(FURAN-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-{2-[5-(FURAN-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE: This compound is unique due to the combination of furan, methoxyphenyl, pyrazole, thiazole, benzenesulfonyl, and piperidine groups.
1-(4-{2-[5-(FURAN-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PYRROLIDINE: Similar structure but with a pyrrolidine ring instead of piperidine.
1-(4-{2-[5-(FURAN-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
The uniqueness of 1-(4-{2-[5-(FURAN-2-YL)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
